

The Molecular Architecture of 2-Bromo-4-nitroaniline: A Crystallographic Perspective

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Compound of Interest

Compound Name: 2-Bromo-4-nitroaniline

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive crystallographic analysis of **2-Bromo-4-nitroaniline** ($C_6H_5BrN_2O_2$), a key intermediate in the synthesis of various pharmacologically active compounds, including sulfonamides and benzothiazines.^[1] A detailed examination of its single-crystal X-ray diffraction data reveals a highly planar molecular structure stabilized by a network of intra- and intermolecular hydrogen bonds. Understanding this three-dimensional arrangement is crucial for predicting its chemical behavior, reactivity, and potential interactions in a biological context, thereby offering a foundational dataset for rational drug design and development. This document outlines the synthesis and crystallization protocols, presents a detailed analysis of the crystal structure, and discusses the significant non-covalent interactions that dictate its solid-state packing.

Introduction: The Significance of Structural Insight

In the field of medicinal chemistry, the precise spatial arrangement of atoms within a molecule is intrinsically linked to its function. For precursor molecules like **2-Bromo-4-nitroaniline**, a thorough understanding of their crystal structure provides invaluable insights. It elucidates the molecule's conformational preferences, the nature of its intermolecular interactions, and its overall solid-state stability. Such information is paramount for the development of robust synthetic routes and for the design of novel derivatives with tailored pharmacological profiles. The title compound is a structural isomer of other halogenated nitroanilines, and a comparative

analysis of their crystal structures can reveal subtle yet significant trends in their chemical and physical properties.^[1]

Experimental Methodology: From Synthesis to Single Crystal

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described herein are self-validating, ensuring reproducibility and the integrity of the final structural model.

Synthesis of 2-Bromo-4-nitroaniline

The synthesis of **2-Bromo-4-nitroaniline** was achieved following a well-established oxidative bromination protocol.^[1] This method provides a reliable and efficient route to the desired product.

Protocol:

- To a 50 ml flask containing 30 ml of acetic acid, add 4-Nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol).
- Stir the mixture to ensure homogeneity.
- Add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise to the reaction mixture.
- Continue stirring at room temperature for a period of 3 hours.
- Collect the resulting precipitate by filtration.
- Wash the precipitate thoroughly with water to remove any residual acids and salts.
- Recrystallize the crude product from a dichloromethane and methanol mixture to yield pure **2-Bromo-4-nitroaniline**.^[1]

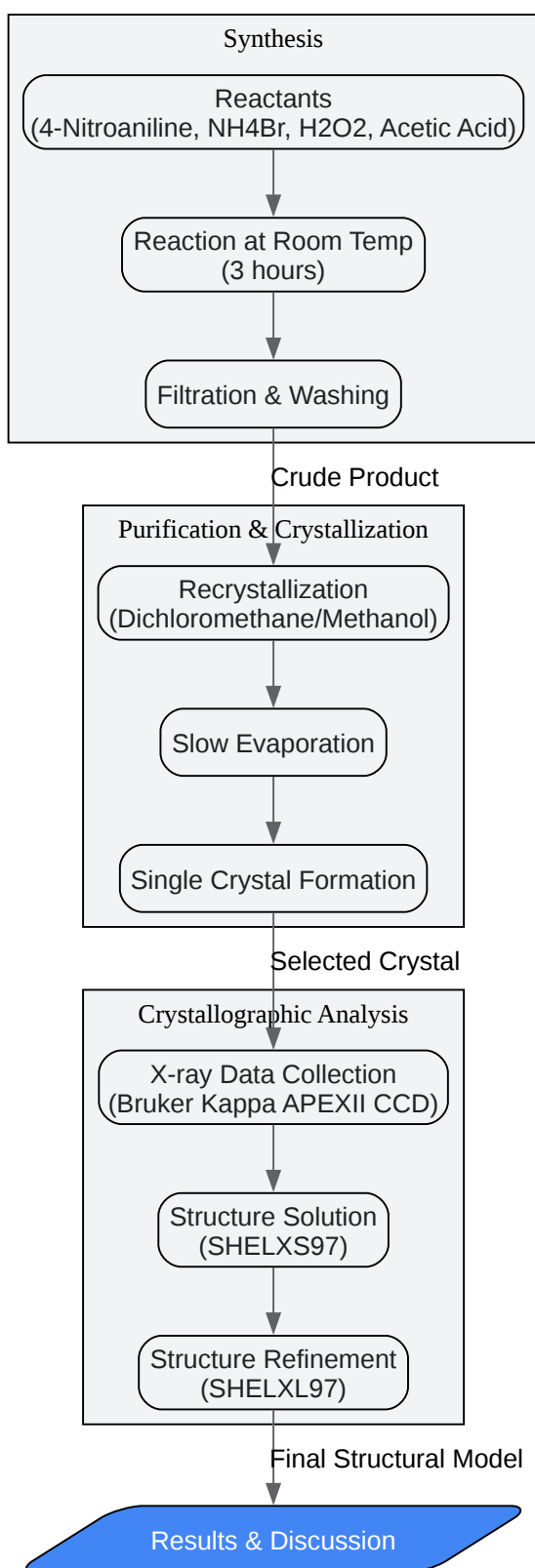
Single-Crystal Growth

The formation of a single crystal suitable for X-ray diffraction is a critical step that often requires careful optimization.

Protocol:

- Prepare a saturated solution of the purified **2-Bromo-4-nitroaniline** in a dichloromethane/methanol solvent system.
- Loosely cover the container to allow for slow evaporation of the solvent at ambient temperature.
- Monitor the solution over several days for the formation of well-defined, yellow, needle-like crystals.
- Carefully select a crystal of appropriate size (e.g., $0.26 \times 0.12 \times 0.10$ mm) for mounting on the diffractometer.^[1]

Below is a conceptual workflow of the experimental process from synthesis to data analysis.



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Caption: Experimental workflow from synthesis to structural analysis.

Results and Discussion: Unveiling the Crystal Structure

The crystal structure of **2-Bromo-4-nitroaniline** was determined by single-crystal X-ray diffraction, providing a detailed three-dimensional model of the molecule and its packing in the solid state.

Crystallographic Data and Structure Refinement

The compound crystallizes in the orthorhombic space group $Pna2_1$ with four molecules in the unit cell.^{[1][2][3]} The key crystallographic data and refinement parameters are summarized in Table 1.

Parameter	Value
Empirical Formula	C ₆ H ₅ BrN ₂ O ₂
Formula Weight	217.03
Crystal System	Orthorhombic
Space Group	Pna2 ₁
Unit Cell Dimensions	
a	11.098 (3) Å
b	16.763 (4) Å
c	3.9540 (9) Å
α, β, γ	90°
Volume	735.6 (3) Å ³
Z	4
Data Collection	
Diffractometer	Bruker Kappa APEXII CCD
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	296 (2) K
Measured Reflections	4932
Independent Reflections	1542
Refinement	
R[F ² > 2σ(F ²)]	0.039
wR(F ²)	0.092
Goodness-of-fit (S)	1.00
Table 1: Crystal Data and Structure Refinement for 2-Bromo-4-nitroaniline. [1] [2] [3] [4]	

Molecular Geometry

The molecule is essentially planar.^[1] The dihedral angle between the nitro group and the aromatic ring is a mere 4.57 (4)°.^{[1][2]} A significant feature of the molecular conformation is an intramolecular N—H...Br hydrogen bond, which results in the formation of a planar five-membered ring.^{[1][2][5]} This ring is nearly coplanar with the aromatic ring, with a dihedral angle of just 1.64 (6)°.^{[1][2][5]} This intramolecular interaction contributes significantly to the planarity and stability of the molecule's conformation.

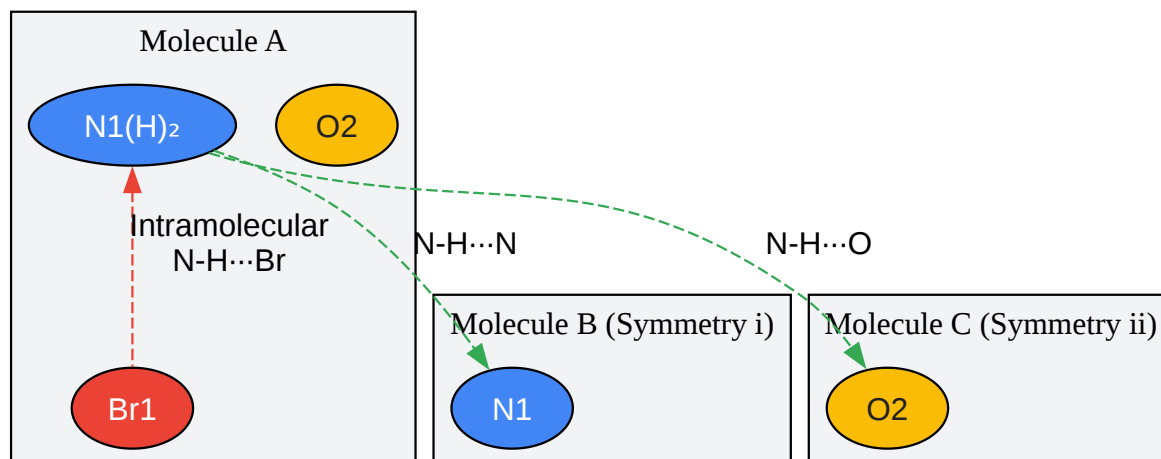
Intermolecular Interactions and Crystal Packing

The crystal packing of **2-Bromo-4-nitroaniline** is dominated by a network of intermolecular hydrogen bonds that link the molecules into a stable three-dimensional architecture. Specifically, N—H...N and N—H...O hydrogen bonds are observed.^{[1][2]} These interactions are crucial for the stabilization of the crystal structure.^[1] The hydrogen-bond geometry is detailed in Table 2.

D—H...A	D—H (Å)	H...A (Å)	D...A (Å)	D—H...A (°)
N1—H1A...N1 ⁱ	0.86	2.32	3.158 (7)	167.00
N1—H1B...Br1	0.86	2.68	3.095 (5)	111.00
N1—H1B...O2 ⁱⁱ	0.86	2.32	3.049 (7)	143.00

Table 2:
Hydrogen-bond
geometry (Å, °)
for 2-Bromo-4-
nitroaniline.^[1]

The diagram below illustrates the key intermolecular hydrogen bonding interactions that define the crystal packing.



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Caption: Inter- and intramolecular hydrogen bonds in **2-Bromo-4-nitroaniline**.

Conclusion

The single-crystal X-ray analysis of **2-Bromo-4-nitroaniline** provides a definitive structural model, highlighting a planar conformation stabilized by a significant intramolecular N—H...Br hydrogen bond. The crystal packing is further reinforced by a network of intermolecular N—H...N and N—H...O hydrogen bonds. This detailed structural information serves as a critical reference for computational modeling, understanding structure-activity relationships, and guiding the synthesis of new chemical entities for drug discovery and development. The provided protocols for synthesis and crystallization offer a robust foundation for further research on this and related compounds.

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